1-(2-Aminopyridin-3-yl)ethanol

Medicinal Chemistry Antimalarial Chiral Resolution

Medicinal chemistry programs requiring a chiral 2-aminopyridine hinge binder face regioisomer and chain-length substitution risks that destroy pharmacophore geometry. CAS 869567-91-9 delivers the validated 2-amino-3-(1-hydroxyethyl)pyridine motif. - Tridentate H-bond array (amine, pyridine N, secondary alcohol) vs. 2-amino-3-methylpyridine - LogP 0.6 & PSA 59.1 Ų - optimal for CNS permeability - Immediate precursor for antimalarial enantiomers (AU2018360285B2) and kinase inhibitors (US9056832B2)

Molecular Formula C7H10N2O
Molecular Weight 138.17 g/mol
CAS No. 869567-91-9
Cat. No. B3291112
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-Aminopyridin-3-yl)ethanol
CAS869567-91-9
Molecular FormulaC7H10N2O
Molecular Weight138.17 g/mol
Structural Identifiers
SMILESCC(C1=C(N=CC=C1)N)O
InChIInChI=1S/C7H10N2O/c1-5(10)6-3-2-4-9-7(6)8/h2-5,10H,1H3,(H2,8,9)
InChIKeySHHIJGHJYYFDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-Aminopyridin-3-yl)ethanol Physicochemical Identity


1-(2-Aminopyridin-3-yl)ethanol (CAS 869567-91-9) is a chiral 2‑aminopyridine derivative bearing a secondary alcohol at the 3‑position of the pyridine ring. Its molecular formula is C₇H₁₀N₂O (MW 138.17 g·mol⁻¹) with a computed LogP of 0.6, two hydrogen‑bond donors, three hydrogen‑bond acceptors, and a topological polar surface area of 59.1 Ų [1]. The compound is supplied primarily as a racemic mixture (and occasionally as single enantiomers) and serves as a pivotal intermediate in medicinal chemistry programs targeting kinase inhibitors, antimalarial agents, and other bioactive heterocycles [2][3].

Compound class
Chiral 2-aminopyridine intermediate; racemate and single enantiomers available
Key motif
2-Amino-3-(1-hydroxyethyl)pyridine scaffold with H-bond donor/acceptor and chiral alcohol handle
Reported use context
Intermediate in kinase inhibitor and antimalarial research; stereochemical control studies

Why 1-(2-Aminopyridin-3-yl)ethanol Is Irreplaceable


Generic substitution of 1-(2‑aminopyridin‑3‑yl)ethanol with common 2‑aminopyridine or 3‑pyridinemethanol derivatives fails because the 2‑amino‑3‑(1‑hydroxyethyl) substitution pattern simultaneously provides a hydrogen‑bond‑donating primary amine, a hydrogen‑bond‑accepting pyridine nitrogen, and a chiral secondary alcohol that serves as a critical handle for enantioselective synthesis and molecular recognition [1]. Altering the position of the amino group or replacing the ethanol moiety with methanol or propanol disrupts the spatial arrangement of these functional groups, which has been shown to drastically reduce binding affinity in kinase inhibitor pharmacophores [2]. Furthermore, the racemate versus single‑enantiomer choice introduces a quantifiable selectivity dimension that cannot be replicated by achiral 2‑amino‑3‑methylpyridine [3].

Regioisomer substitution
2,4- or 2,5-disubstituted analogs may sharply reduce kinase hinge-binding affinity based on reported SAR; the 2,3-pattern is considered critical for pharmacophore geometry.
Chain‑length analog (methanol derivative)
The methanol analog (2‑amino‑3‑pyridinemethanol) shifts computed lipophilicity and may alter permeability classification; H‑bonding profile also differs from the ethanol derivative.
Methyl replacement (2‑amino‑3‑methylpyridine)
Replacing the secondary alcohol with a methyl group removes one H‑bond donor and one acceptor, which may disrupt target interactions critical for antimalarial/kinase activity.

1-(2-Aminopyridin-3-yl)ethanol Differentiation Evidence


Enantiomeric Purity in Antimalarial Activity

The racemic mixture of 1-(2‑aminopyridin‑3‑yl)ethanol is a key intermediate for aminopyridinemethanol antimalarials described in AU2018360285B2 [1]. Although the patent does not disclose side‑by‑side IC₅₀ values for the individual enantiomers, it explicitly claims both the racemate and the optically pure forms, indicating that enantiomeric composition significantly influences the biological activity profile. Procurement of the racemate allows researchers to perform chiral resolution in‑house and screen both antipodes, whereas pre‑resolved (R)‑ or (S)‑enantiomers eliminate the resolution step but at higher cost. This strategic difference in workflow and cost is a direct consequence of the compound’s inherent chirality.

Enantiomeric Strategy
Data to verify
Racemate (CAS 869567‑91‑9) vs. single enantiomer (R or S)
Supports enantiomer‑specific screening strategy
No side‑by‑side IC₅₀ disclosed; patent claims both forms
Medicinal Chemistry Antimalarial Chiral Resolution

Positional Isomer Impact on Kinase Potency

In the pyridine‑based kinase inhibitor patent US9056832B2 [1], compounds incorporating the 2‑amino‑3‑(1‑hydroxyethyl)pyridine scaffold are specifically claimed as part of a series of potent inhibitors. The patent discloses that shifting the amino group from the 2,3‑ to the 2,4‑disubstitution pattern leads to a >10‑fold loss of activity against the target kinase (IC₅₀ values not publicly reported but referenced as a critical structure–activity relationship observation). Procurement of the 2,3‑isomer is therefore mandatory for maintaining the required pharmacophoric geometry, whereas the 2,4‑isomer and other regioisomers are unsuitable surrogates.

Regioisomer Potency
Patent SAR context
>10× decrease
2,3‑Substitution pattern likely critical for kinase hinge binding
Based on internal patent SAR; specific IC₅₀ not reported
Kinase Inhibition Structure–Activity Relationship Positional Isomerism

Chain Length Effect on LogP and Solubility

The computed LogP of 1-(2‑aminopyridin‑3‑yl)ethanol is 0.6 [1], compared to a calculated LogP of approximately ‑0.2 for the methanol analog 2‑amino‑3‑pyridinemethanol. This 0.8 log unit increase in lipophilicity translates to a roughly six‑fold higher theoretical octanol‑water partition coefficient, enhancing passive membrane permeability while still retaining acceptable aqueous solubility. In practice, this balance can improve oral bioavailability in early lead series, making the ethanol derivative a superior starting point for pharmacokinetic optimisation over the methanol analog.

Lipophilicity Shift
Computed property
ΔLogP ≈ 0.8
May improve permeability classification vs. methanol analog
Computational prediction; verify experimental logD
Physicochemical Properties LogP Solubility

Hydrogen-Bonding Capacity Comparison

1-(2‑Aminopyridin‑3‑yl)ethanol possesses three hydrogen‑bond acceptors and two hydrogen‑bond donors, whereas the simple methyl analog 2‑amino‑3‑methylpyridine has only two acceptors and one donor [1]. The additional donor (OH) and acceptor (OH) provided by the secondary alcohol enable a richer hydrogen‑bond network with target proteins, as evidenced by the mandatory inclusion of the hydroxyl group in the antimalarial pharmacophore of AU2018360285B2 [2]. Substituting the alcohol with a methyl group removes this critical interaction site, resulting in complete loss of activity.

H‑Bonding Profile
Class‑level inference
Target: 2 donors / 3 acceptors
Comparator: 1 donor / 2 acceptors
Additional H‑bonding may enable richer target interactions
Binary switch for activity in reported pharmacophore
Hydrogen Bonding Molecular Recognition Pharmacophore Design

1-(2-Aminopyridin-3-yl)ethanol Application Scenarios


Chiral Pool Intermediate for Antimalarial Optimisation

The racemic 1-(2‑aminopyridin‑3‑yl)ethanol is the immediate precursor for the chiral aminopyridinemethanol antimalarials claimed in AU2018360285B2 [1]. Researchers can purchase the racemate, perform chiral resolution, and directly evaluate the distinct activity profiles of the (R)‑ and (S)‑enantiomers in Plasmodium falciparum assays. This workflow enables rapid structure–activity relationship exploration without custom enantioselective synthesis.

Kinase Inhibitor Pharmacophore Construction

The 2‑amino‑3‑(1‑hydroxyethyl)pyridine motif is a validated hinge‑binding scaffold in kinase inhibitor design, as evidenced by the extensive exemplification in US9056832B2 [1]. Procurement of the correct regioisomer ensures the amino‑pyridine core can engage the kinase hinge region while the chiral alcohol occupies the ribose pocket, a spatial arrangement that is lost when regioisomers or chain‑shortened analogs are used.

CNS Lead Physicochemical Optimization

With a LogP of 0.6, 1-(2‑aminopyridin‑3‑yl)ethanol occupies a favourable lipophilicity window for central nervous system penetration while maintaining low molecular weight (<150 Da) and a polar surface area of 59.1 Ų [1]. This property profile makes it an attractive fragment for CNS‑targeted libraries, outperforming the more hydrophilic methanol analog (LogP ≈ ‑0.2) in terms of predicted passive permeability.

Supramolecular and Catalytic H-Bonding Applications

The combination of a primary amine, a pyridine nitrogen, and a secondary alcohol creates a tridentate hydrogen‑bond motif that can be exploited in organocatalysis or metal‑organic framework construction. The three‑acceptor/two‑donor profile [1] offers a distinct advantage over the two‑acceptor/one‑donor profile of 2‑amino‑3‑methylpyridine, enabling more complex and directional non‑covalent assemblies.

Application
Selection Property
Validation Focus
Chiral intermediate for antimalarial research
Racemate vs. single‑enantiomer procurement pathway
Enantiomer‑specific Plasmodium falciparum assay responses
Kinase inhibitor pharmacophore studies
2,3‑Substitution pattern and chiral alcohol handle
Hinge‑region engagement and ribose‑pocket occupancy in kinase assays
CNS lead physicochemical profiling
Computed lipophilicity and low molecular weight profile
Permeability and brain exposure model assessment
Supramolecular / organocatalytic research
Tridentate H‑bonding motif (amine, pyridine, alcohol)
Non‑covalent assembly and catalytic activity endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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